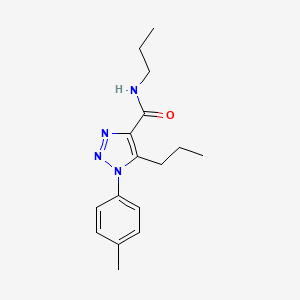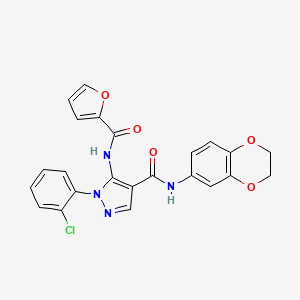![molecular formula C19H26N2O B4834346 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4834346.png)
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea
Overview
Description
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N’-(2,3-dihydro-1H-inden-5-yl)urea: is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N’-(2,3-dihydro-1H-inden-5-yl)urea typically involves the reaction of 1-bicyclo[2.2.1]hept-2-ylethylamine with 2,3-dihydro-1H-inden-5-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the urea linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic and indene moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the urea linkage. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in substitution reactions, especially at the nitrogen atoms. Halogenation and alkylation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated or N-halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Materials Science: Its rigid bicyclic structure makes it a candidate for developing new polymers and materials with specific mechanical properties.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the development of probes for studying biological processes at the molecular level.
Industry:
Polymer Industry: Utilized in the synthesis of high-performance polymers.
Chemical Industry: Employed as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism by which N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N’-(2,3-dihydro-1H-inden-5-yl)urea exerts its effects is largely dependent on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. This binding often involves hydrogen bonding, van der Waals forces, and hydrophobic interactions. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N’-(2,3-dihydro-1H-inden-5-yl)carbamate
- N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N’-(2,3-dihydro-1H-inden-5-yl)thiourea
Uniqueness: N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N’-(2,3-dihydro-1H-inden-5-yl)urea is unique due to its specific urea linkage and the combination of bicyclic and indene structures. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
IUPAC Name |
1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(2,3-dihydro-1H-inden-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-12(18-10-13-5-6-16(18)9-13)20-19(22)21-17-8-7-14-3-2-4-15(14)11-17/h7-8,11-13,16,18H,2-6,9-10H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIXNZMXKQYGCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)NC3=CC4=C(CCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,3-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4834278.png)
![2-[4-(1H-pyrrol-1-yl)benzoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4834279.png)
![2-bromo-N-[4-(butylsulfamoyl)phenyl]benzamide](/img/structure/B4834286.png)


![3-({[6-tert-butyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4834310.png)
![methyl 4-[(2-fluorobenzoyl)amino]-3-methylbenzoate](/img/structure/B4834311.png)
![6-(4-chlorobenzyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4834326.png)
![N-[3-(METHYLSULFANYL)PHENYL]-N'-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA](/img/structure/B4834329.png)
![N-{2-chloro-4-[(4-methoxy-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B4834353.png)
![1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine](/img/structure/B4834358.png)
![methyl 4-(5-{(E)-[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)-3-methylbenzoate](/img/structure/B4834376.png)
![2,4-dichloro-N-[2-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4834381.png)
